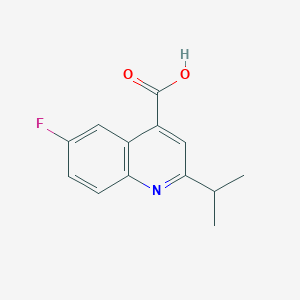

6-Fluoro-2-isopropylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

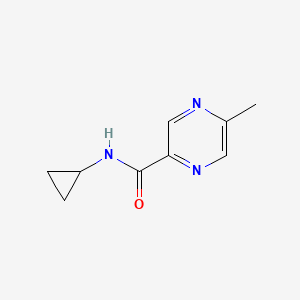

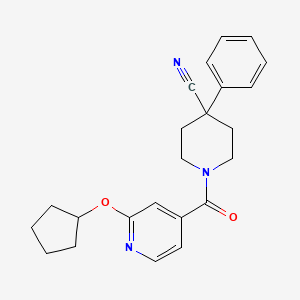

The InChI code for 6-Fluoro-2-isopropylquinoline-4-carboxylic acid is1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.Scientific Research Applications

Synthesis and Biological Evaluation

6-Fluoro-2-isopropylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. One study detailed the synthesis and evaluation of tetracyclic fluoroquinolones, highlighting their potential as antibacterial and anticancer agents. These compounds showed promising activity against DNA gyrase and topoisomerase IV, important for antibacterial action, and exhibited growth inhibition against MCF-7 breast tumor and A549 non-small cell lung cancer cells without cytotoxicity toward normal human-derm fibroblasts. This indicates their potential as dual-acting chemotherapeutics for both cancer and bacterial infections (Al-Trawneh et al., 2010).

Antimycobacterial Activities

Another research focus is the development of novel fluoroquinolones with antimycobacterial activities. A variety of these compounds were synthesized and showed effectiveness against Mycobacterium tuberculosis, including multi-drug-resistant strains. One compound, in particular, demonstrated significant in vitro and in vivo activity, suggesting the therapeutic potential of fluoroquinolone derivatives in treating tuberculosis (Senthilkumar et al., 2009).

Photostability and Photochemistry

The photochemical behavior of ciprofloxacin, a closely related fluoroquinolone, in aqueous solutions was also investigated, revealing insights into its stability and reactivity under light exposure. Such studies are crucial for understanding the stability and safe use of these compounds in medical applications (Mella et al., 2001).

Fluorescence Labeling Reagents

Research into the fluorescent labeling reagents derived from fluoroquinolone structures has also been conducted. These derivatives show strong fluorescence and stability in a wide pH range, making them useful for biomedical analysis and as molecular probes for detecting various biological targets (Hirano et al., 2004).

Synthesis and Antimicrobial Study

The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have been explored, revealing compounds with significant antibacterial and antifungal activities. Such studies contribute to the development of new therapeutic agents against resistant microbial strains (Patel & Patel, 2010).

Properties

IUPAC Name |

6-fluoro-2-propan-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVMVCNKBCCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)

amine hydrochloride](/img/structure/B2626797.png)

![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)